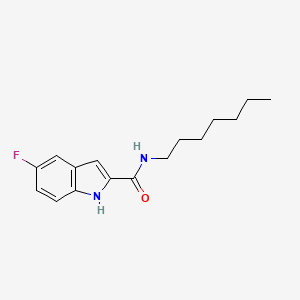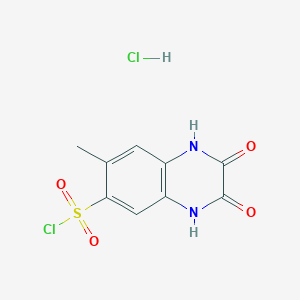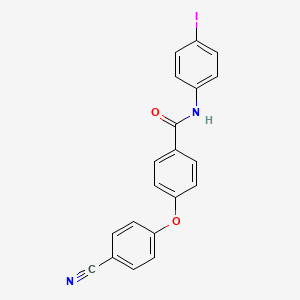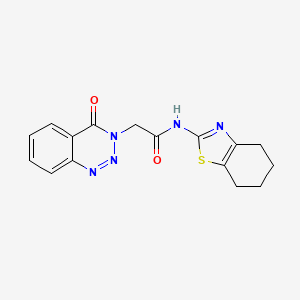![molecular formula C14H17N5O B15152503 4-Phenylamino-6-piperidin-1-yl-1H-[1,3,5]triazin-2-one](/img/structure/B15152503.png)
4-Phenylamino-6-piperidin-1-yl-1H-[1,3,5]triazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(phenylamino)-6-(piperidin-1-yl)-5H-1,3,5-triazin-2-one is a heterocyclic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazine ring substituted with phenylamino and piperidinyl groups, which contribute to its distinctive properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(phenylamino)-6-(piperidin-1-yl)-5H-1,3,5-triazin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For instance, the reaction of phenylamine with a suitable triazine derivative under acidic or basic conditions can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
4-(phenylamino)-6-(piperidin-1-yl)-5H-1,3,5-triazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazine ring are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
科学的研究の応用
4-(phenylamino)-6-(piperidin-1-yl)-5H-1,3,5-triazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of 4-(phenylamino)-6-(piperidin-1-yl)-5H-1,3,5-triazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
- Methyl 3-(4-Cyano-4-(phenylamino)piperidin-1-yl)propanoate
- 2-(4-(phenylamino)-piperidin-1-yl)-N-phenyl-acetamine
Uniqueness
4-(phenylamino)-6-(piperidin-1-yl)-5H-1,3,5-triazin-2-one stands out due to its unique triazine core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research applications.
特性
分子式 |
C14H17N5O |
|---|---|
分子量 |
271.32 g/mol |
IUPAC名 |
6-anilino-4-piperidin-1-yl-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C14H17N5O/c20-14-17-12(15-11-7-3-1-4-8-11)16-13(18-14)19-9-5-2-6-10-19/h1,3-4,7-8H,2,5-6,9-10H2,(H2,15,16,17,18,20) |
InChIキー |
OUULHWZBIJLBMJ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)C2=NC(=O)NC(=N2)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Oxo-2-phenylethyl 4-({5-[2-(4-chlorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B15152420.png)
methanone](/img/structure/B15152445.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B15152446.png)

![4-{[3-(Ethoxycarbonyl)-4-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B15152453.png)
![N-[4-(benzyloxy)phenyl]-N~2~-(2-methoxy-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B15152454.png)

![N-{1H,2H,3H-cyclopenta[b]quinolin-9-yl}-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B15152459.png)
![N-[2-(1-methylcyclopropyl)phenyl]propanamide](/img/structure/B15152464.png)

![3-hydroxy-7,7-dimethyl-4-(pyridin-3-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B15152472.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B15152477.png)

![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-bromophenyl)alaninamide](/img/structure/B15152496.png)
